3-(4-fluorophenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of fluorophenyl, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-keto ester or diketone.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Feist–Bénary synthesis.
Condensation reaction: The final step involves the condensation of the furan ring with the pyrazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactors for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds also contain a furan ring and have similar biological activities.
Fluorophenyl derivatives: Compounds like 3-(4-fluorophenyl)propionic acid share the fluorophenyl group and have similar chemical properties.
Uniqueness
3-(4-fluorophenyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the fluorophenyl group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13FN4O2 |
---|---|
Molecular Weight |
312.30 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4O2/c1-10(15-3-2-8-23-15)18-21-16(22)14-9-13(19-20-14)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
ONSVPHBLHJQIGW-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.